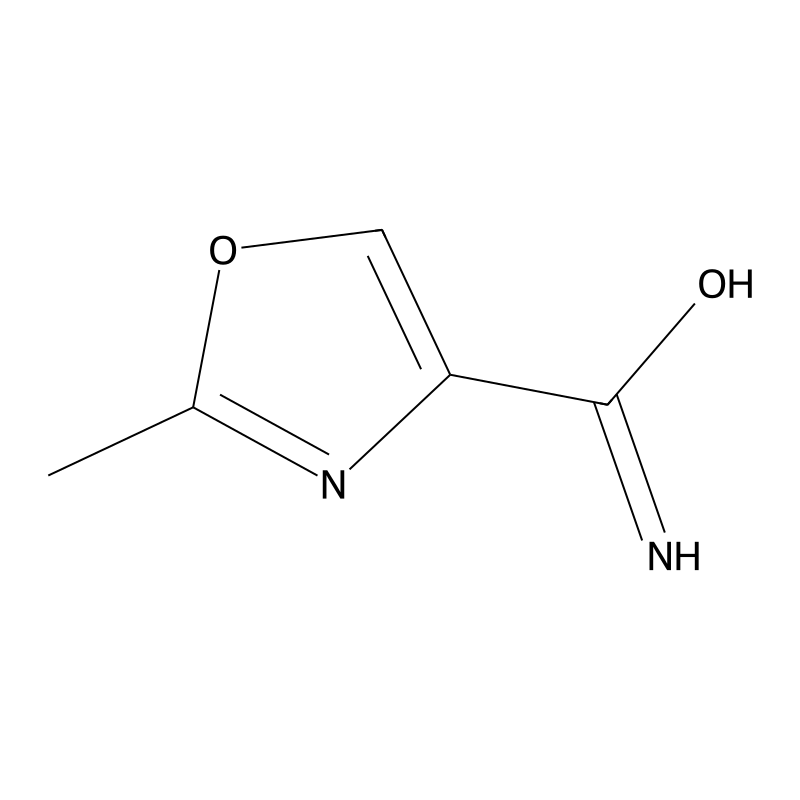

2-Methyloxazole-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Methyloxazole-4-carboxamide is an organic compound characterized by its oxazole ring structure, which features a nitrogen atom in the five-membered aromatic ring. The molecular formula of 2-Methyloxazole-4-carboxamide is , with a molecular weight of approximately 126.11 g/mol. This compound contains functional groups that include a carboxamide group and a methyl substituent on the oxazole ring, contributing to its chemical reactivity and biological activity.

- Oxidation: This compound can be oxidized to form different oxazole derivatives, utilizing oxidizing agents such as hydrogen peroxide or peracids.

- Reduction: Reduction processes can convert oxazoles into oxazolines, often employing reducing agents like lithium aluminum hydride.

- Substitution Reactions: Electrophilic substitution can introduce various substituents into the oxazole ring, facilitated by reagents such as halogens and sulfonyl chlorides under acidic or basic conditions.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties or activities.

2-Methyloxazole-4-carboxamide has demonstrated significant biological activities, particularly in the context of cancer research. It exhibits antiproliferative effects against various cancer cell lines, indicating its potential as a therapeutic agent. The compound interacts with cellular components, notably binding to the colchicine site of tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics essential for cell division

2-Methyloxazole-4-carboxamide finds applications primarily in pharmaceutical research due to its biological activities. Its derivatives are explored for potential use as: Furthermore, its role as an intermediate in organic synthesis highlights its utility in developing more complex chemical entities.

The synthesis of 2-Methyloxazole-4-carboxamide can be achieved through several methods:

- Van Leusen Oxazole Synthesis: This method involves reacting tosylmethylisocyanides with aldehydes or ketones under basic conditions to yield oxazoles.

- Cyclization of β-Hydroxy Amides: Utilizing Deoxo-Fluor® at room temperature allows for the conversion of β-hydroxy amides into oxazolines, which can then be oxidized to form oxazoles.

- Lithiation and Alkylation: Selective lithiation followed by alkylation provides a route for synthesizing substituted derivatives of 2-Methyloxazole

Research on interaction studies involving 2-Methyloxazole-4-carboxamide has indicated that it can interact with various biological targets. The compound's ability to bind to tubulin suggests it may affect cellular processes related to mitosis and cytoskeletal integrity. Additionally, investigations into its interactions with enzymes have revealed that it can modulate their activity through non-covalent interactions, providing insights into its mechanism of action

Several compounds share structural similarities with 2-Methyloxazole-4-carboxamide. Here are some notable examples:

Compound Name Structure Type Unique Features 2-Methylthiazole-4-carboxamide Thiazole derivative Contains sulfur atom; different biological activity 2-Ethyloxazole-4-carboxamide Ethyl-substituted oxazole Variation in alkyl group affecting solubility 2-Methyloxazole-5-carboxamide Oxazole derivative Different position of carboxamide group; varied reactivity 5-Methyl-2-methyloxazole Methylated oxazole Enhanced lipophilicity; potential for increased bioavailability These compounds illustrate variations in substituents and functional groups that influence their chemical properties and biological activities, highlighting the uniqueness of 2-Methyloxazole-4-carboxamide within this class.

XLogP3

-0.1Dates

Last modified: 07-26-2023